molecular formula C12H18O4 B1303169 dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate CAS No. 55264-91-0

dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1303169
CAS No.: 55264-91-0
M. Wt: 226.27 g/mol
InChI Key: DRIHIJXHHLHRAL-AOOOYVTPSA-N
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Description

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexene, featuring two ester groups at the 1 and 2 positions, and additional methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. The specific stereochemistry is achieved through careful selection of starting materials and reaction conditions. The ester groups are introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by esterification. The reaction conditions are optimized for high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the ester groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.

Scientific Research Applications

Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by these biological catalysts. The pathways involved depend on the specific reactions and conditions, but generally involve the formation and breaking of chemical bonds facilitated by the compound’s functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Dimethyl (1S,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Another stereoisomer with distinct properties.

    Dimethyl (1S,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

The uniqueness of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.

Properties

IUPAC Name

dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIHIJXHHLHRAL-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377625
Record name 11P-149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55264-91-0
Record name 11P-149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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